N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
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Description
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
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Scientific Research Applications
Fluorescent and Colorimetric Sensors
Compounds with similar structural motifs have been utilized as multifunctional sensors. For example, a compound described as a fluorescent and colorimetric receptor exhibited excellent selective fluorescence response toward Al³⁺ ions and a colorimetric response to CN⁻ ions in aqueous solution. This receptor showed remarkable sensitivity and detection capabilities, including in living cells, highlighting its potential for environmental monitoring and biological imaging applications (Lee et al., 2014).
Organic Synthesis and Chemical Properties
Research on related quinoline and furan derivatives has explored their synthesis, chemical properties, and reactions. For instance, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide through coupling reactions and subsequent modifications to yield various derivatives has been documented. These studies provide insights into the reactivity and functionalization of quinoline and furan rings, which are integral to developing new chemical entities with desired properties (El’chaninov & Aleksandrov, 2017).
Biomedical Applications
Derivatives of quinoline and furan have been evaluated for their biomedical applications, including as chemosensors for metal ions and as inhibitors with potential therapeutic implications. The development of chemosensors for detecting metal ions like Cu²⁺ and Al³⁺ showcases the application of these compounds in bioimaging and environmental monitoring. The sensitivity and selectivity of these sensors towards specific ions demonstrate their usefulness in complex biological and environmental matrices (Yang et al., 2015).
Antimicrobial and Anti-inflammatory Activities
The synthesis and evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have revealed their anti-inflammatory and antimicrobial potentials. These studies contribute to the understanding of how structural modifications can enhance biological activities, offering pathways to new drug development (Chen et al., 2006).
Electroluminescence and Organic Electronics
Quinoline derivatives have also found applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis of modified julolidine-containing emitters and their incorporation into OLEDs to achieve efficient red emission demonstrates the role of these compounds in advancing display technologies (Lee et al., 2010).
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-17(15-6-9-29-12-15)5-7-22-20(27)21(28)23-16-10-13-2-1-8-24-18(26)4-3-14(11-16)19(13)24/h6,9-12,17,25H,1-5,7-8H2,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZHUWUXSZBLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC(C4=COC=C4)O)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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